molecular formula C32H32ClN5O3 B12800260 [1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride CAS No. 1049714-62-6

[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride

Cat. No.: B12800260
CAS No.: 1049714-62-6
M. Wt: 570.1 g/mol
InChI Key: XIZLDRQEDOGKMT-UHFFFAOYSA-N
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Description

The compound [1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride is a complex organic molecule that belongs to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Imidazole Ring Formation: The benzodioxole derivative is then reacted with glyoxal and ammonia to form the imidazole ring.

    Naphthalene Derivative Synthesis: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction.

    Pyrrole Ring Formation: The pyrrole ring is synthesized via a Paal-Knorr reaction.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the synthesized intermediates and converting the product to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound [1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The naphthalene and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the imidazole ring would yield the corresponding amine.

Scientific Research Applications

The compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its effects on enzymes and receptors, particularly those involved in neurotransmission and inflammation.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit nitric oxide synthase, reducing the production of nitric oxide and thereby modulating inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride lies in its complex structure, which allows it to interact with multiple biological targets and exhibit diverse pharmacological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1049714-62-6

Molecular Formula

C32H32ClN5O3

Molecular Weight

570.1 g/mol

IUPAC Name

[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C32H31N5O3.ClH/c1-34-11-13-36(14-12-34)32(38)29-20-35(19-28(29)27-8-4-6-24-5-2-3-7-26(24)27)18-25-16-33-21-37(25)17-23-9-10-30-31(15-23)40-22-39-30;/h2-10,15-16,19-21H,11-14,17-18,22H2,1H3;1H

InChI Key

XIZLDRQEDOGKMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7.Cl

Origin of Product

United States

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